molecular formula C10H13BrO2 B1289044 1-Bromo-4-((2-methoxyethoxy)methyl)benzene CAS No. 166959-29-1

1-Bromo-4-((2-methoxyethoxy)methyl)benzene

Cat. No.: B1289044
CAS No.: 166959-29-1
M. Wt: 245.11 g/mol
InChI Key: LGSRXJSBIBWDHR-UHFFFAOYSA-N
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Description

1-Bromo-4-((2-methoxyethoxy)methyl)benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic compound that features a benzene ring substituted with a bromine atom and a (2-methoxyethoxy)methyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

1-Bromo-4-((2-methoxyethoxy)methyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: Research into new drugs often involves the use of brominated compounds like this compound as starting materials or intermediates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

The safety information for “1-Bromo-4-((2-methoxyethoxy)methyl)benzene” indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-((2-methoxyethoxy)methyl)benzene can be synthesized using 2-bromoethyl methyl ether as a starting reagent. The synthesis involves the reaction of 2-bromoethyl methyl ether with a benzene derivative under specific conditions . The reaction typically requires a solvent such as acetone and is conducted at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-((2-methoxyethoxy)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the (2-methoxyethoxy)methyl group.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide or amines, and the reactions are typically conducted in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4-((2-methoxyethoxy)methyl)phenol, while oxidation can produce 4-((2-methoxyethoxy)methyl)benzoic acid.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both a bromine atom and a (2-methoxyethoxy)methyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-(2-methoxyethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSRXJSBIBWDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166959-29-1
Record name 1-bromo-4-[(2-methoxyethoxy)methyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Methoxyethanol (5.0 g) was added to a stirred suspension of sodium hydride (2.64 g of a 60% mineral oil suspension) in DMF (200 ml) at ambient temperature and under an atmosphere of argon. The stirred mixture was heated to 60° C. and then cooled to 5° C. Solid 4-bromobenzyl bromide (15 g) was added in one portion. The mixture was stirred for 12 hours at ambient temperature, then for 1 hour at 60° C. and cooled. The mixture was diluted with iced water (600 ml) and extracted with ethyl acetate (3×200 ml). The ethyl acetate extracts were combined, washed with 2M aqueous hydrochloric acid (100 ml), water (2×100 ml), saturated brine (100 ml), dried (MgSO4) and evaporated. The residue, an oil, was distilled using a short path distillation apparatus (furnace temperature 125° C./0.05 bar) to give 1-(4-bromobenzyloxy)-2-methoxyethane (9.8 g); NMR (CDCl3): 3.39(3H,s), 3.51(4H,m), 4.51(2H,s), 7.21(2H,d) and 7.44(2H,d).
Quantity
5 g
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reactant
Reaction Step One
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0 (± 1) mol
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200 mL
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15 g
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600 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of 4-bromobenzyl bromide (3.00 g) and 2-methoxyethanol (1.04 ml) in tetrahydrofuran (30 ml) was added sodium hydride (60%) (0.58 g) in a stream of nitrogen. The mixture was stirred at this temperature for 15 minutes and at room temperature for further 4 hours. To the mixture was added water (1 ml) under ice-cooling. The reaction mixture was diluted with ethyl acetate and washed successively with water and saturated sodium chloride solution. The organic layer was dried over magnesium sulfate, filtered and evaporated to give 1-bromo-4-(2-methoxyethoxymethyl)benzene (3.10 g) as a pale yellow oil.
[Compound]
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3 g
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30 mL
Type
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Reaction Step One
Quantity
0.58 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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